molecular formula C18H20F3N5O3 B11044111 ethyl 3-(4-methyl-6-oxo-2-{N'-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate

ethyl 3-(4-methyl-6-oxo-2-{N'-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate

Cat. No.: B11044111
M. Wt: 411.4 g/mol
InChI Key: ZEIIRVBPMDBCJM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methyl-6-oxo-2-{N’-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a dihydropyrimidine core, which is a significant structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methyl-6-oxo-2-{N’-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this compound, the specific reactants would be 4-methylbenzaldehyde, ethyl acetoacetate, and urea.

    Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of the intermediate dihydropyrimidine with 3-(trifluoromethyl)phenyl isocyanate to form the carbamimidamido group.

    Esterification: The final step is the esterification of the resulting compound with ethyl propanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl groups in the dihydropyrimidine ring can lead to the formation of corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, potentially leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ethyl 3-(4-methyl-6-oxo-2-{N’-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its dihydropyrimidine core, which is known for its biological activity. It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which ethyl 3-(4-methyl-6-oxo-2-{N’-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target, while the dihydropyrimidine core can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but lacks the trifluoromethyl group, which may result in different biological activity.

    Ethyl 4-(4-methyl-6-oxo-2-{N’-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)butanoate: Similar structure with a longer carbon chain, potentially affecting its physical and chemical properties.

Uniqueness

The presence of the trifluoromethyl group in ethyl 3-(4-methyl-6-oxo-2-{N’-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate distinguishes it from other similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity, making it a unique candidate for various applications.

This detailed overview provides a comprehensive understanding of ethyl 3-(4-methyl-6-oxo-2-{N’-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H20F3N5O3

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 3-[2-[(E)-[amino-[3-(trifluoromethyl)anilino]methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate

InChI

InChI=1S/C18H20F3N5O3/c1-3-29-14(27)8-7-13-10(2)23-17(25-15(13)28)26-16(22)24-12-6-4-5-11(9-12)18(19,20)21/h4-6,9H,3,7-8H2,1-2H3,(H4,22,23,24,25,26,28)

InChI Key

ZEIIRVBPMDBCJM-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=CC(=C2)C(F)(F)F)C

Canonical SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=CC=CC(=C2)C(F)(F)F)C

Origin of Product

United States

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